Antibacterial Activity: Direct Zone-of-Inhibition Comparison Against Staphylococcus aureus and Escherichia coli
In direct antimicrobial disc diffusion assays, 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibited distinct zone-of-inhibition diameters against Gram-positive and Gram-negative bacterial strains. Specifically, the compound produced inhibition zones of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antibacterial potency . While no direct comparator data is provided for positional isomers in the same study, this quantitative baseline establishes a measurable activity profile for the target compound, enabling cross-study comparison with other pyridinyl triazole derivatives [1].
| Evidence Dimension | Antibacterial activity (inhibition zone diameter) |
|---|---|
| Target Compound Data | 15 mm (S. aureus); 12 mm (E. coli) |
| Comparator Or Baseline | No direct comparator in same study; serves as baseline for cross-study comparison |
| Quantified Difference | Not applicable (baseline data) |
| Conditions | Disc diffusion assay; pathogen strains: S. aureus, E. coli |
Why This Matters
Provides a reproducible, quantitative measure of antibacterial potency, allowing researchers to benchmark this compound against other triazole derivatives in their own screening cascades.
- [1] Koparir P, Parlak AE, Karatepe A, Omar RA. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. 2022;15(8):103957. View Source
